ethyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
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Overview
Description
Ethyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
The synthesis of ethyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate involves several steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often employ green chemistry principles, using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Ethyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium carbonate, propargyl bromide, and sodium azides . Major products formed from these reactions include various coumarin derivatives, which have been tested for different biological properties .
Scientific Research Applications
Ethyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has numerous scientific research applications. It has been tested for anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors
Mechanism of Action
The mechanism of action of ethyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate involves its interaction with various molecular targets and pathways. For instance, its anti-HIV activity is attributed to its ability to inhibit the reverse transcriptase enzyme, while its anticancer properties are linked to its ability to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is unique compared to other similar compounds due to its specific chemical structure and the presence of the benzyl and dimethyl groups. Similar compounds include 3-benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one and ethyl 3-(4,8-dimethyl-7-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethoxy}-2-oxo-2H-chromen-3-yl)propanoate .
Properties
Molecular Formula |
C23H24O5 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoate |
InChI |
InChI=1S/C23H24O5/c1-5-26-22(24)16(4)27-20-12-11-18-14(2)19(13-17-9-7-6-8-10-17)23(25)28-21(18)15(20)3/h6-12,16H,5,13H2,1-4H3 |
InChI Key |
HQWKKQGUOYTEJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C)C |
Origin of Product |
United States |
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